molecular formula C11H13N3O2 B13657035 5,7-Dimethoxy-2-methylquinazolin-4-amine

5,7-Dimethoxy-2-methylquinazolin-4-amine

Cat. No.: B13657035
M. Wt: 219.24 g/mol
InChI Key: PEONOLDCBGBXHC-UHFFFAOYSA-N
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Description

5,7-Dimethoxy-2-methylquinazolin-4-amine is a synthetic quinazoline-based compound of significant interest in medicinal chemistry and anticancer research. Quinazoline derivatives are recognized as a privileged scaffold in drug discovery due to their diverse biological activities and presence in over 200 naturally occurring alkaloids . A substantial body of research highlights the potential of quinazolin-4-amine compounds as tumor-vascular disrupting agents. These agents uniquely target established blood vessels in tumors, leading to rapid vascular collapse and extensive tumor cell death . Furthermore, this chemical class has been extensively investigated for its role as a core structure in protein kinase inhibitors. Several FDA-approved drugs, such as gefitinib and erlotinib, feature the quinazoline motif and function by targeting the epidermal growth factor receptor (EGFR), a key molecular target in cancer therapy . Beyond their direct antitumor effects, certain quinazolinamine derivatives have also been identified as potent inhibitors of ATP-binding cassette (ABC) transporters like BCRP and P-glycoprotein, which can help overcome multidrug resistance in cancer cells . Researchers value this compound as a key intermediate for further chemical modification and for probing biological mechanisms related to cell proliferation and apoptosis. The compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

5,7-dimethoxy-2-methylquinazolin-4-amine

InChI

InChI=1S/C11H13N3O2/c1-6-13-8-4-7(15-2)5-9(16-3)10(8)11(12)14-6/h4-5H,1-3H3,(H2,12,13,14)

InChI Key

PEONOLDCBGBXHC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=CC(=C2)OC)OC)C(=N1)N

Origin of Product

United States

Preparation Methods

Starting Materials and General Strategy

The synthesis of 5,7-Dimethoxy-2-methylquinazolin-4-amine typically begins with 3,4-dimethoxybenzaldehyde or 2-aminobenzamides as key starting materials. The process involves:

  • Oxidation of 3,4-dimethoxybenzaldehyde to 3,4-dimethoxybenzoic acid
  • Nitration and reduction steps to introduce amino groups
  • Cyclization to form the quinazoline ring system
  • Chlorination and subsequent amination to introduce the 4-amino group
  • Methylation at the 2-position to obtain the 2-methyl derivative

Detailed Stepwise Preparation (Based on Patent CN101353328B)

This patented method outlines an environmentally friendly and cost-effective synthesis of 2-chloro-4-amino-6,7-dimethoxyquinazoline, a close precursor to this compound, which can be further methylated.

Step Reaction Conditions Product
1 Oxidation of 3,4-dimethoxybenzaldehyde with hydrogen peroxide in basic solution 20–60 °C, 2–10 h 3,4-Dimethoxybenzoic acid
2 Nitration of 3,4-dimethoxybenzoic acid with 65–97% nitric acid in trichloromethane 15–50 °C, 2–10 h 4,5-Dimethoxy-2-nitrobenzoic acid
3 Reduction of nitro group using iron powder and hydrochloric acid in sodium chloride solution 60–85 °C, 2–10 h 4,5-Dimethoxy-2-aminobenzoic acid (implied)
4 Cyclization with acidic solution and Zassol (likely a cyclizing agent) 25–35 °C, 1–5 h 2,4-Dihydroxy-6,7-dimethoxyquinazoline
5 Chlorination with phosphorus oxychloride 80–120 °C, 2–6 h 2,4-Dichloro-6,7-dimethoxyquinazoline
6 Amination with 20–25% ammonia solution 40–75 °C, 6–16 h 2-Chloro-4-amino-6,7-dimethoxyquinazoline

This method avoids the use of harsh oxidants like potassium permanganate and toxic solvents, improving yield and environmental safety.

Methylation at the 2-Position

While the above method yields 2-chloro-4-amino-6,7-dimethoxyquinazoline, the methyl group at the 2-position (to form this compound) is introduced via methylation reactions, often employing methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. Specific literature on this exact methylation step is limited in the provided data but is a common synthetic transformation in quinazoline chemistry.

Alternative Synthetic Approaches Using 2-Aminobenzamides

Electrochemical and classical acid-catalyzed cyclization methods have been reported for quinazolinone derivatives, which are structurally related to quinazolin-4-amines.

  • Electrochemical synthesis involves the cyclization of 2-aminobenzamides with aldehydes under mild conditions using carbon and aluminum electrodes and acetic acid as electrolyte, yielding 4-quinazolinones in good yields (58–87%).
  • Classical cyclization uses 2-aminobenzamides and aldehydes in the presence of iodine in ethanol under reflux, forming quinazolinones, which can be further functionalized to quinazolin-4-amines.

These methods provide alternative routes that can be adapted for 5,7-dimethoxy substitution patterns by selecting appropriate substituted aminobenzamides or aldehydes.

Comparative Analysis of Preparation Methods

Aspect Patent CN101353328B Method Electrochemical Method Classical Cyclization
Starting Materials 3,4-Dimethoxybenzaldehyde 2-Aminobenzamides + aldehydes 2-Aminobenzamides + aldehydes
Key Features Multi-step oxidation, nitration, reduction, chlorination, amination Mild, metal-electrode mediated cyclization Acid-catalyzed, iodine-mediated cyclization
Environmental Impact Reduced toxic solvents, lower waste Electrochemical, less chemical waste Uses iodine, organic solvents
Yield High (not specified exactly) 58–87% ~83–84%
Scalability Industrially viable Lab scale Lab scale
Specificity for 5,7-Dimethoxy Directly uses 3,4-dimethoxy derivatives Dependent on starting materials Dependent on starting materials

Summary Table of Key Reagents and Conditions for Preparation

Step Reagent(s) Solvent/Medium Temperature Time Product/Intermediate
Oxidation Hydrogen peroxide (1–50%) Basic aqueous solution 20–60 °C 2–10 h 3,4-Dimethoxybenzoic acid
Nitration Concentrated nitric acid (65–97%) Trichloromethane 15–50 °C 2–10 h 4,5-Dimethoxy-2-nitrobenzoic acid
Reduction Iron powder + HCl Sodium chloride solution 60–85 °C 2–10 h Amino derivative
Cyclization Acidic solution + Zassol Aqueous 25–35 °C 1–5 h 2,4-Dihydroxy-6,7-dimethoxyquinazoline
Chlorination Phosphorus oxychloride Neat or DMF 80–120 °C 2–6 h 2,4-Dichloro-6,7-dimethoxyquinazoline
Amination Ammonia solution (20–25%) Aqueous 40–75 °C 6–16 h 2-Chloro-4-amino-6,7-dimethoxyquinazoline
Methylation Methylating agent (e.g., methyl iodide) Organic solvent Varies Varies This compound

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups .

Mechanism of Action

The exact mechanism of action of 5,7-Dimethoxy-2-methylquinazolin-4-amine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, to exert its biological effects. These interactions may involve binding to active sites or altering the conformation of target proteins, thereby modulating their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazolin-4-amine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison with structurally analogous compounds:

Table 1: Structural and Functional Comparison of Quinazolin-4-amine Derivatives

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Activities Synthesis Highlights References
5,7-Dimethoxy-2-methylquinazolin-4-amine 2-CH₃, 5-OCH₃, 7-OCH₃ C₁₁H₁₃N₃O₂ 219.24 Theoretical: Potential kinase inhibition (based on analogs) Likely via nucleophilic substitution of 2,4-dichloro precursors -
6,7-Dimethoxy-2-methylquinazolin-4-amine 2-CH₃, 6-OCH₃, 7-OCH₃ C₁₉H₂₁N₃O₂ 331.39 Kinase inhibition (e.g., GLP lysine methyltransferase) From 2,4-dichloro-6,7-dimethoxyquinazoline and methylpiperidinyl amine
2-Chloro-6,7-dimethoxyquinazolin-4-amine 2-Cl, 6-OCH₃, 7-OCH₃ C₁₀H₁₀ClN₃O₂ 239.66 Antimicrobial activity (precursor for hydrazine derivatives) Intermediate for hydrazinyl derivatives
6-Methoxy-2-methylquinazolin-4-amine 2-CH₃, 6-OCH₃ C₁₀H₁₁N₃O 189.21 Structural analog: Unreported bioactivity Not detailed in evidence
6,7-Dimethoxy-2-morpholinoquinazolin-4-amine 2-morpholino, 6-OCH₃, 7-OCH₃ C₁₇H₂₁N₃O₃ 315.37 Selective kinase inhibition (e.g., CLK1) Pd-catalyzed coupling or nucleophilic substitution

Key Comparative Insights

Substituent Position Effects: Methoxy Groups: The 5,7-dimethoxy configuration (target compound) vs. 6,7-dimethoxy (analogs) alters electronic distribution and steric hindrance. For example, 6,7-dimethoxy derivatives (e.g., ) show kinase inhibition, suggesting methoxy positioning near the quinazoline core influences target binding .

Biological Activity: Kinase Inhibition: 6,7-Dimethoxy-2-methyl derivatives (e.g., ) inhibit kinases like GLP, while 2-morpholino analogs () target CLK1. The absence of 5,7-dimethoxy analogs in the evidence limits direct comparisons, but positional isomerism likely modulates potency . Antimicrobial Activity: 2-Chloro-6,7-dimethoxyquinazolin-4-amine () serves as a precursor for hydrazine derivatives with reported antimicrobial properties, highlighting the role of halogen substituents in precursor utility .

Synthetic Routes :

  • The target compound may be synthesized via substitution of 2,4-dichloro-5,7-dimethoxyquinazoline with methylamine, analogous to methods in and .
  • Complex analogs (e.g., ) require multi-step functionalization, including Suzuki couplings () or microwave-assisted reactions ().

Research Implications and Gaps

  • Positional Isomerism : The 5,7-dimethoxy configuration remains underexplored compared to 6,7-dimethoxy analogs. Computational studies could predict its binding affinity vs. kinase targets.
  • Bioactivity Profiling : Further in vitro assays are needed to evaluate the target compound’s potency in kinase inhibition or antimicrobial models.
  • Synthetic Optimization : Scalable routes for 5,7-dimethoxy derivatives should be developed, leveraging methodologies from and .

Q & A

Q. How to address discrepancies between in vitro and in vivo efficacy data for quinazolin-4-amine derivatives?

  • Methodological Answer : Investigate:
  • Pharmacokinetics (PK) : Measure plasma half-life (e.g., LC-MS/MS) to assess bioavailability.
  • Metabolic Stability : Compare liver microsome degradation rates across species (e.g., human vs. murine).
  • Tissue Penetration : Use radiolabeled analogs to quantify brain/blood barrier crossing .

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